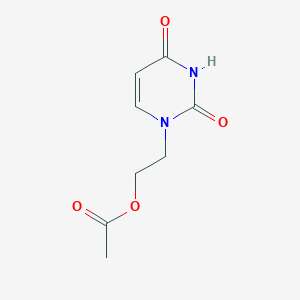

2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate

Description

2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate (CAS: 4113-97-7) is a pyrimidine derivative characterized by a dioxopyrimidine ring linked to an ethyl acetate group. Its molecular formula is C₈H₁₀N₂O₄ (molar mass: 198.18 g/mol), with a density of 1.263 g/cm³ and a predicted pKa of 8.49 . This compound is structurally significant due to its uracil-like scaffold, which is common in nucleoside analogs and antiviral agents. It serves as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting viral replication pathways .

Properties

CAS No. |

15765-13-6 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-(2,4-dioxopyrimidin-1-yl)ethyl acetate |

InChI |

InChI=1S/C8H10N2O4/c1-6(11)14-5-4-10-3-2-7(12)9-8(10)13/h2-3H,4-5H2,1H3,(H,9,12,13) |

InChI Key |

SNXQZJMMWGGAEQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN1C=CC(=O)NC1=O |

Canonical SMILES |

CC(=O)OCCN1C=CC(=O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include derivatives with modifications to the pyrimidine ring, ester group, or substituent positions. Key examples and their distinguishing features are summarized below:

Key Structural and Functional Differences

- Substituent Position : Methyl or halogen substitutions at C5 or C6 (e.g., Sofosbuvir’s C2’-fluoro group) significantly alter pharmacokinetics. Sofosbuvir’s fluorine enhances metabolic stability and binding to HCV NS5B polymerase .

- Ester vs. Acid : Ethyl acetate esters (e.g., 2-(2,4-dioxopyrimidin-1-yl)ethyl acetate) exhibit higher membrane permeability than carboxylic acid derivatives (e.g., 2-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid) due to increased lipophilicity .

- Prodrug Modifications : Sofosbuvir’s phosphoramidate group facilitates intracellular activation, a feature absent in simpler esters like the target compound .

Research Findings and Data

Physicochemical Properties

- pKa and Solubility : The target compound’s pKa (8.49) suggests moderate basicity, favoring solubility in polar solvents. Methyl-substituted analogs (e.g., C9H12N2O4) show increased logP values, enhancing blood-brain barrier penetration .

- Thermal Stability : Pyrimidine-acetate derivatives generally decompose above 200°C, making them suitable for room-temperature synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.